![molecular formula C36H46O2S2 B12613516 5,5'-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2'-bithiophene CAS No. 918441-49-3](/img/structure/B12613516.png)
5,5'-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2'-bithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2’-bithiophene is an organic compound known for its unique structural properties It belongs to the class of bithiophenes, which are compounds containing two thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2’-bithiophene typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a bromo-thiophene derivative with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Side Chains: The pentyloxypropylphenyl side chains are introduced through a series of substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5,5’-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
5,5’-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2’-bithiophene has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and conductive polymers.
Materials Science: The compound is studied for its potential use in creating advanced materials with unique electronic properties.
Biological Research: It may be used as a probe or marker in biological studies due to its fluorescent properties.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5,5’-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2’-bithiophene involves its interaction with molecular targets through its thiophene rings and phenyl side chains. These interactions can affect the electronic properties of the compound, making it useful in various applications. The exact molecular pathways involved depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler compound with two thiophene rings but without the pentyloxypropylphenyl side chains.
5,5’-Dibromo-2,2’-bithiophene: A derivative with bromine atoms on the thiophene rings.
5,5’-Bis(4-methoxyphenyl)-2,2’-bithiophene: A similar compound with methoxyphenyl side chains instead of pentyloxypropylphenyl.
Uniqueness
5,5’-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2’-bithiophene is unique due to its specific side chains, which can impart different electronic and physical properties compared to other bithiophene derivatives. This makes it particularly valuable in applications requiring specific electronic characteristics.
Properties
CAS No. |
918441-49-3 |
|---|---|
Molecular Formula |
C36H46O2S2 |
Molecular Weight |
574.9 g/mol |
IUPAC Name |
2-[4-[(2S)-2-pentoxypropyl]phenyl]-5-[5-[4-[(2S)-2-pentoxypropyl]phenyl]thiophen-2-yl]thiophene |
InChI |
InChI=1S/C36H46O2S2/c1-5-7-9-23-37-27(3)25-29-11-15-31(16-12-29)33-19-21-35(39-33)36-22-20-34(40-36)32-17-13-30(14-18-32)26-28(4)38-24-10-8-6-2/h11-22,27-28H,5-10,23-26H2,1-4H3/t27-,28-/m0/s1 |
InChI Key |
ZGIKUEHKAMLPJA-NSOVKSMOSA-N |
Isomeric SMILES |
CCCCCO[C@@H](C)CC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)C[C@H](C)OCCCCC |
Canonical SMILES |
CCCCCOC(C)CC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)CC(C)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[5-(3-Bromophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12613435.png)
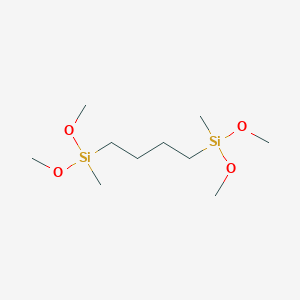
![Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B12613445.png)
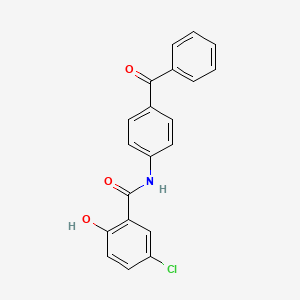
![N~1~,N~2~-Bis[(1R)-2-hydroxy-1-phenylethyl]ethanediamide](/img/structure/B12613461.png)
![Acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate](/img/structure/B12613468.png)
![N-[2-(1H-Indol-3-yl)ethyl]-3-methyldodec-2-enamide](/img/structure/B12613469.png)

![4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde](/img/structure/B12613480.png)
![N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide](/img/structure/B12613495.png)
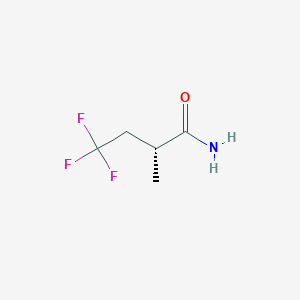
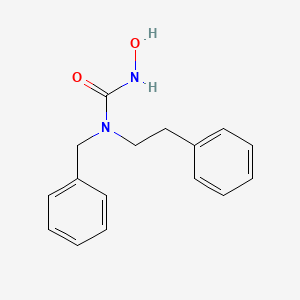
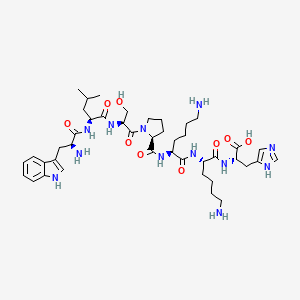
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-](/img/structure/B12613523.png)
